![molecular formula C15H20N2O5S B2658675 N-[2-(cyclopentylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide CAS No. 899980-46-2](/img/structure/B2658675.png)

N-[2-(cyclopentylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(cyclopentylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide, commonly known as CP 94253, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CP 94253 is a selective agonist for the 5-HT1B receptor, which is a subtype of the serotonin receptor. This receptor is involved in a variety of physiological processes, including mood regulation, pain perception, and cardiovascular function.

Scientific Research Applications

Anticancer Activity

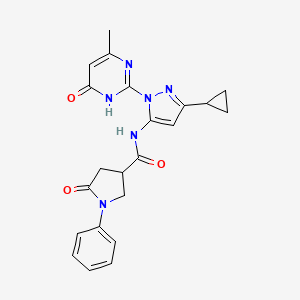

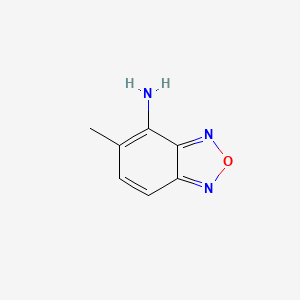

The compound’s structure suggests potential anticancer properties. Researchers have synthesized related indole derivatives and evaluated their effects on cancer cell lines. For instance, 1-benzo[1,3]dioxol-5-yl-indoles with 3-N-fused heteroaryl moieties were designed, synthesized, and tested against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cells. Notably, compounds like 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 exhibited promising anticancer activity with IC50 values ranging from 328 to 644 nM .

Tubulin Modulation

Indole-based compounds often target microtubules and tubulin proteins, crucial for cell division. By modulating microtubule assembly, these agents induce mitotic blockade and apoptosis. Investigating the utility of N-(2-(N-cyclopentylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide in this context could provide insights into its potential as an antitubulin agent .

Cytotoxicity Studies

Researchers have synthesized benzodioxole derivatives and evaluated their cytotoxic activity against cancer cell lines, including cervical (Hela), colorectal (Caco-2), and liver (Hep3B) cells. While some compounds showed weak or negligible anticancer activity, further exploration of this compound’s cytotoxic effects is warranted .

Novel Diselenide Synthesis

A single report describes the synthesis of diselenide of benzo[d][1,3]dioxole. The compound 5-(2-(benzo[d][1,3]dioxol-6-yl)diselanyl)benzo[d][1,3]dioxole was synthesized using 5-bromobenzo[d][1,3]dioxole via Grignard methodology. Investigating its properties and potential applications could be valuable .

Structure–Activity Relationships

Understanding the structure–activity relationships (SAR) of indole-based anticancer molecules is crucial. By analyzing substituents at various positions (e.g., N1-benzo[1,3]dioxole group), researchers can optimize analogs for improved activity. Investigating SAR for N-(2-(N-cyclopentylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide may reveal valuable insights .

Bioisosteric Substituents

Exploring the effects of carboxyl, ethoxycarbonyl, carbamoyl, and tetrazolyl functional groups at the 2-position could enhance our understanding of substituent tolerance and potential modifications .

properties

IUPAC Name |

N-[2-(cyclopentylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5S/c18-15(11-5-6-13-14(9-11)22-10-21-13)16-7-8-23(19,20)17-12-3-1-2-4-12/h5-6,9,12,17H,1-4,7-8,10H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJXMPHCLMWVXSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NS(=O)(=O)CCNC(=O)C2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(cyclopentylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-Methylpyrrol-2-yl)methyl]-11-oxo-N-(thiophen-2-ylmethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2658593.png)

![Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(methylamino)carbothioyl]amino}propanoate](/img/structure/B2658595.png)

![2-(4-methoxyphenylsulfonamido)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2658602.png)

![N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide](/img/structure/B2658607.png)

![6,7-dimethoxy-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3-[4-(pyrrolidin-1-ylcarbonyl)benzyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2658610.png)